![molecular formula C20H18N4O B6549276 2-methyl-1-(2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole CAS No. 1105233-09-7](/img/structure/B6549276.png)
2-methyl-1-(2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}ethyl)-1H-1,3-benzodiazole
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Overview
Description
Synthesis Analysis
Synthesis analysis involves outlining the steps and conditions necessary to synthesize the compound from readily available starting materials. This often involves multiple steps, each with its own reagents and reaction conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. The type of reactions a compound participates in can often be predicted based on its functional groups .Physical And Chemical Properties Analysis
This involves measuring properties such as boiling point, melting point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .Scientific Research Applications
Synthesis of Other Compounds
This compound can be used in the synthesis of other complex compounds. For instance, it can be used in the selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Construction of Metal–Organic Frameworks (MOFs)
The compound can be used in the construction of metal–organic frameworks (MOFs). MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation, and catalysis .
Anticancer Research
The compound has potential applications in anticancer research. Some studies suggest that it could be developed as a potent anticancer drug in the future .
Biological Activities
Indole derivatives, which include this compound, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Antimicrobial Potential
Some derivatives of the compound have shown good antimicrobial potential .
Proton Conduction Research
The compound can be used in proton conduction research. Proton conduction is the transfer of a proton from one site to another, via the Grotthuss mechanism, through hydrogen bonding networks, often facilitated by vehicular diffusion .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[2-(2-methylbenzimidazol-1-yl)ethyl]-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-15-21-17-9-5-6-10-18(17)24(15)14-13-19-22-20(25-23-19)12-11-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POERLQISSLUZHS-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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